molecular formula C16H10F3NO2S2 B2615468 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate CAS No. 338409-24-8

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate

Cat. No.: B2615468
CAS No.: 338409-24-8
M. Wt: 369.38
InChI Key: QHCGSDDERAOLKZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate is a complex organic compound that features a thiazole ring, a thiophene ring, and a trifluoromethyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . The trifluoromethylbenzene moiety is often incorporated through a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)-1,3-thiazole derivatives: Similar in structure but may lack the trifluoromethylbenzene moiety.

    Trifluoromethyl-substituted benzenes: Share the trifluoromethyl group but differ in the heterocyclic components.

Uniqueness

The uniqueness of 5-Methyl-2-(2-thienyl)-1,3-thiazol-4-yl 3-(trifluoromethyl)benzenecarboxylate lies in its combination of a thiazole ring, a thiophene ring, and a trifluoromethyl-substituted benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(5-methyl-2-thiophen-2-yl-1,3-thiazol-4-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S2/c1-9-13(20-14(24-9)12-6-3-7-23-12)22-15(21)10-4-2-5-11(8-10)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCGSDDERAOLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CS2)OC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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